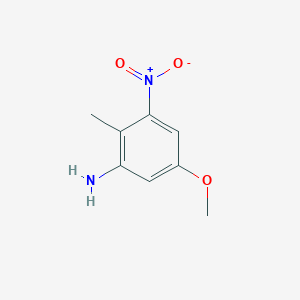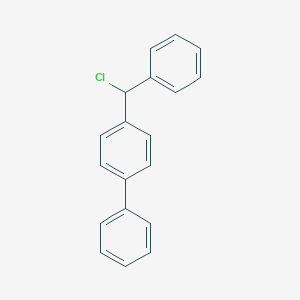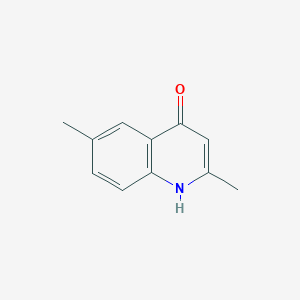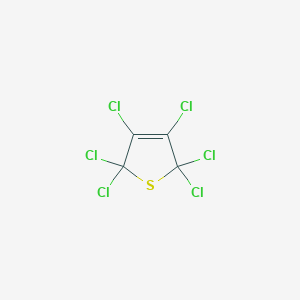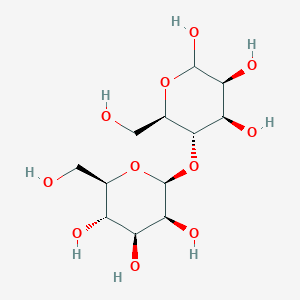
4-O-(b-D-Mannopyranosyl)-D-mannose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-O-(b-D-Mannopyranosyl)-D-mannose is a disaccharide composed of two mannose molecules linked by a beta-glycosidic bond. It is a type of oligosaccharide that plays a significant role in various biological processes and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-(b-D-Mannopyranosyl)-D-mannose typically involves the enzymatic or chemical glycosylation of mannose. Enzymatic methods often use glycosyltransferases to catalyze the formation of the beta-glycosidic bond between two mannose units. Chemical synthesis may involve the use of protecting groups to control the regioselectivity and stereoselectivity of the glycosylation reaction.
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast are engineered to produce the desired disaccharide by fermenting mannose-rich substrates. The product is then purified using techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-O-(b-D-Mannopyranosyl)-D-mannose can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the mannose units can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The disaccharide can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as periodic acid or bromine water can be used under mild conditions.
Reduction: Sodium borohydride or hydrogenation with a palladium catalyst can be employed.
Substitution: Acylation or alkylation reagents like acetic anhydride or alkyl halides are commonly used.
Major Products
Oxidation: Formation of mannose-derived aldehydes or acids.
Reduction: Formation of mannitol or other sugar alcohols.
Substitution: Formation of acylated or alkylated mannose derivatives.
科学的研究の応用
4-O-(b-D-Mannopyranosyl)-D-mannose has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: Studied for its role in cell-cell recognition and signaling processes.
Medicine: Investigated for its potential prebiotic effects and its ability to promote the growth of beneficial gut bacteria.
Industry: Used in the production of bio-based materials and as a functional ingredient in food and pharmaceuticals.
作用機序
The biological effects of 4-O-(b-D-Mannopyranosyl)-D-mannose are mediated through its interaction with specific receptors and enzymes. It can act as a substrate for glycosidases, which hydrolyze the glycosidic bond to release mannose units. These mannose units can then participate in various metabolic pathways, influencing cellular processes such as energy production and glycoprotein synthesis.
類似化合物との比較
Similar Compounds
4-O-beta-D-Galactopyranosyl-D-mannopyranose: A similar disaccharide with a galactose unit instead of mannose.
4-O-alpha-D-Mannopyranosyl-D-mannopyranose: An isomer with an alpha-glycosidic bond.
Mannobiose: A general term for disaccharides composed of two mannose units.
Uniqueness
4-O-(b-D-Mannopyranosyl)-D-mannose is unique due to its specific beta-glycosidic linkage, which imparts distinct structural and functional properties compared to its alpha-linked isomers and other disaccharides. This unique linkage influences its biological activity and its interactions with enzymes and receptors.
特性
CAS番号 |
15548-43-3 |
|---|---|
分子式 |
C12H22O11 |
分子量 |
342.3 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5-,6+,7-,8+,9+,10-,11?,12+/m1/s1 |
InChIキー |
GUBGYTABKSRVRQ-KWCWEWCRSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
異性体SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@H]([C@H]2O)O)O)CO)O)O)O)O |
正規SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
同義語 |
4-O-(beta-D-mannopyranosyl)-D-mannose mannobiose |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


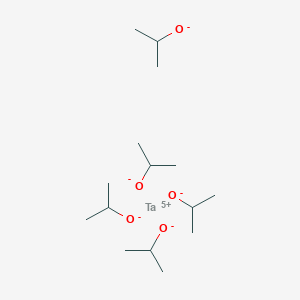
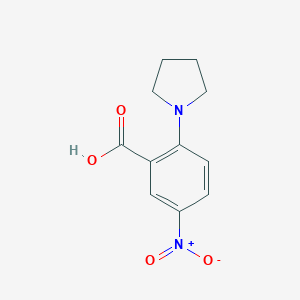
![(2E)-2-[(5E)-5-(2-oxo-1,2-diphenylethylidene)-1,2,4-trithiolan-3-ylidene]-1,2-diphenylethanone](/img/structure/B107924.png)
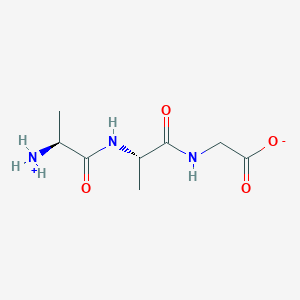
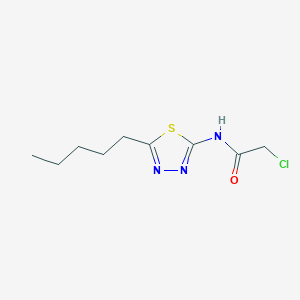


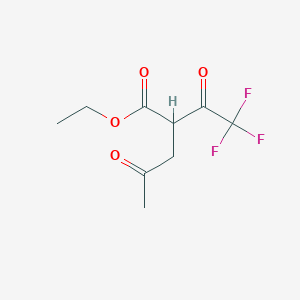
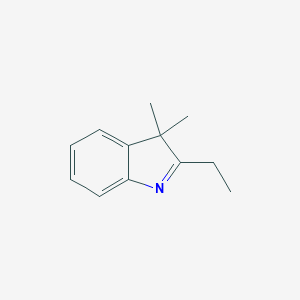
![3-[4-(3-Chlorophenyl)piperazin-1-yl]propan-1-ol](/img/structure/B107944.png)
